Val-Cit-PAB-MMAF

Catalog No.
S12380066
CAS No.
M.F
C58H92N10O13
M. Wt
1137.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Val-Cit-PAB-MMAF

Product Name

Val-Cit-PAB-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C58H92N10O13

Molecular Weight

1137.4 g/mol

InChI

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1

InChI Key

DLDKFGYKTRRVEL-XCNCODNBSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Val-Cit-PAB-MMAF is a sophisticated compound utilized in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker, valine-citrulline-p-aminobenzylcarbamate, connected to monomethyl auristatin F, a potent antitumor agent. The structure of Val-Cit-PAB-MMAF allows for selective release of the drug within tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The compound is notable for its stability in circulation and its ability to be cleaved by specific enzymes within the tumor microenvironment, which is crucial for effective drug delivery .

  • Cleavage Reactions: The Val-Cit dipeptide bond is cleaved by proteolytic enzymes such as cathepsin B, releasing monomethyl auristatin F within the target cells. This enzymatic cleavage is critical for activating the cytotoxic effects of the drug .
  • Conjugation Chemistry: The maleimide group in Val-Cit-PAB-MMAF can react with thiol groups on antibodies or proteins, facilitating the formation of stable antibody-drug conjugates. This reaction is typically performed under mild conditions to preserve the integrity of both the antibody and the drug .

Val-Cit-PAB-MMAF exhibits significant biological activity primarily due to its active component, monomethyl auristatin F. This compound inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its mechanism of action makes it particularly effective against various types of tumors, including hematological malignancies and solid tumors . The compound also demonstrates antioxidant and anti-inflammatory properties, contributing to its therapeutic profile .

The synthesis of Val-Cit-PAB-MMAF involves several steps:

  • Peptide Synthesis: The peptide linker (Val-Cit-PAB) is synthesized using solid-phase peptide synthesis techniques.
  • Drug Attachment: Monomethyl auristatin F is then conjugated to the peptide linker via a maleimide-thiol reaction. This step typically requires careful optimization to ensure high yields and purity.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted components and byproducts .

Val-Cit-PAB-MMAF is primarily used in the formulation of antibody-drug conjugates for cancer therapy. Its design allows for targeted delivery of cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapy. The compound has shown promise in preclinical studies and is being explored in clinical trials for various malignancies .

Interaction studies involving Val-Cit-PAB-MMAF focus on its stability in biological systems and its interaction with antibodies. Research indicates that ADCs utilizing this compound exhibit favorable pharmacokinetics, with prolonged circulation times and effective tumor targeting. Studies have demonstrated that Val-Cit-PAB-MMAF maintains stability in plasma while allowing for rapid release of the active drug upon reaching target tissues . Additionally, investigations into its interactions with different proteases have highlighted its potential for selective activation within tumor environments.

Several compounds share structural or functional similarities with Val-Cit-PAB-MMAF. Here are some notable examples:

Compound NameStructure/Linker TypeUnique Features
MC-Val-Cit-PAB-MMAFValine-Citrulline-PAB + MMAFEnhanced stability and targeted delivery
Val-Ala-MMAEValine-Alanine + Monomethyl Auristatin EDifferent payload with similar mechanism
Val-Cit-PE38Valine-Citrulline + Pseudomonas exotoxinUtilizes a different toxin for ADC applications
MC-Val-Cit-DM1Valine-Citrulline + Maytansinoid DM1Alternative payload with distinct cytotoxicity

Val-Cit-PAB-MMAF stands out due to its specific enzymatic cleavage mechanism that ensures targeted drug release, making it particularly advantageous in ADC formulations compared to other linkers that may not provide similar levels of specificity or efficacy .

XLogP3

2.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

1136.68453303 g/mol

Monoisotopic Mass

1136.68453303 g/mol

Heavy Atom Count

81

Dates

Modify: 2024-08-09

Explore Compound Types